molecular formula C24H25N3O4 B368593 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide CAS No. 919973-36-7

2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide

Cat. No.: B368593
CAS No.: 919973-36-7
M. Wt: 419.5g/mol
InChI Key: KELYWURGXSMYTO-UHFFFAOYSA-N
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Description

2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a methoxyphenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide is not fully understood, but it is believed to involve:

    Molecular Targets: The benzimidazole core may interact with DNA or proteins, disrupting their function.

    Pathways Involved: Potential inhibition of enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a methoxyphenoxypropyl group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[1-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-17(25-24(28)22-9-5-15-31-22)23-26-20-7-3-4-8-21(20)27(23)14-6-16-30-19-12-10-18(29-2)11-13-19/h3-5,7-13,15,17H,6,14,16H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELYWURGXSMYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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